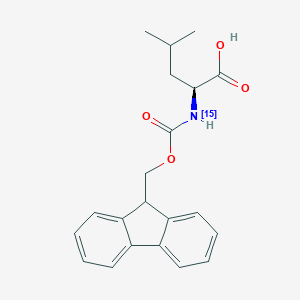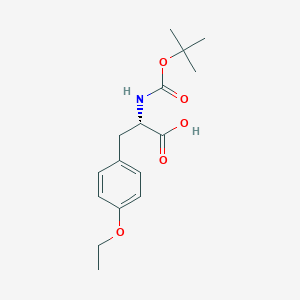
Boc-O-ethyl-L-tyrosine
Overview
Description
“Boc-O-ethyl-L-tyrosine” is a chemical compound with the molecular formula C16H23NO5 . It is a white to off-white solid and is often used in research and development .
Synthesis Analysis
The synthesis of Boc-O-ethyl-L-tyrosine involves a multi-step reaction . The process includes the use of thionyl chloride at 4 - 20 °C in darkness, followed by the addition of trimethylamine in N,N-dimethyl-formamide at 0 - 20 °C for 2.5 hours. The final step involves the addition of water and sodium hydroxide in methanol at 0 °C for 1 hour .
Molecular Structure Analysis
The molecular structure of Boc-O-ethyl-L-tyrosine is characterized by its molecular formula C16H23NO5 . The compound is almost isostructural with other esters, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 1 .
Physical And Chemical Properties Analysis
Boc-O-ethyl-L-tyrosine is a white to off-white solid . It has a molecular weight of 309.358 Da . The compound has a melting point of 87-91 °C .
Scientific Research Applications
-
Organic Synthesis
- Application : Boc-L-Tyrosine is used in the field of organic synthesis . Bacterial tyrosinases, which are bacterial oxidative enzymes, have shown promise in the synthesis of medically important compounds .
- Method : These enzymes catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
- Results : The ability of these enzymes to catalyze o-hydroxylation reactions has shown some degree of promise in the biocatalytic conversion of various compounds .
-
Peptide Synthesis
- Application : Boc-L-Tyrosine is used in peptide synthesis .
- Method : In peptide synthesis, Boc-L-Tyrosine is used as a building block. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis .
- Results : The use of Boc-L-Tyrosine in peptide synthesis allows for the creation of complex peptides, which are important in biological research and drug development .
-
Protein Cross-linking
- Application : Bacterial tyrosinases have been found to possess biochemical characteristics that typically make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors . They have seen application in cross-linking reactions of proteins .
- Method : The exact method of application would depend on the specific protein and the desired cross-linking reaction. Typically, this would involve incubating the protein with the tyrosinase under the appropriate conditions .
- Results : The cross-linking of proteins can result in changes to the protein’s properties, such as its stability or activity .
-
Polymerization of Environmental Pollutants
- Application : Bacterial tyrosinases have also been used in the polymerization of environmental pollutants .
- Method : This typically involves incubating the pollutant with the tyrosinase, resulting in the pollutant being converted into a less harmful form .
- Results : This can result in a reduction in the environmental impact of the pollutant .
-
Dual Protection of Amino Functions
- Application : Boc-L-Tyrosine is used in the dual protection of amino functions . This involves the use of two Boc groups resulting from dual protection of amines and amides .
- Method : The exact method of application would depend on the specific amine or amide and the desired protection reaction. Typically, this would involve reacting the amine or amide with Boc2O and DMAP .
- Results : The dual protection of amino functions can result in changes to the properties of the amine or amide, such as its reactivity or stability .
-
Synthesis of Other Boc-Amino Acids
- Application : Boc-L-Tyrosine is used in the synthesis of other Boc-amino acids .
- Method : In this application, Boc-L-Tyrosine is used as a starting material. The exact method of synthesis would depend on the specific Boc-amino acid being synthesized .
- Results : The use of Boc-L-Tyrosine in the synthesis of other Boc-amino acids allows for the creation of a wide range of Boc-amino acids, which are important in biological research and drug development .
properties
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-ethyl-L-tyrosine | |
CAS RN |
76757-91-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



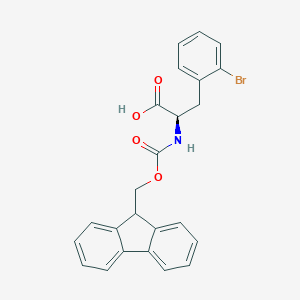
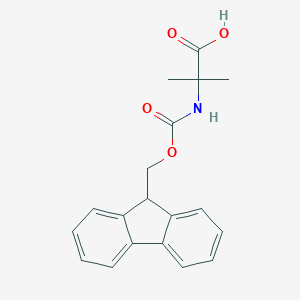
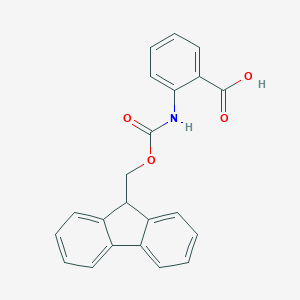

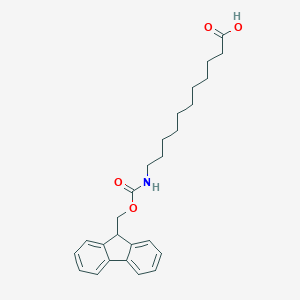
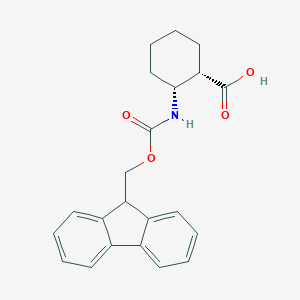
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
